

A Technical Guide to the Historical Research and Discovery of Tripropyltin Laurate

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Compound of Interest

Compound Name: *Tripropyltin laurate*

Cat. No.: B14609439

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Abstract: This technical guide provides a comprehensive overview of the historical context, synthesis, and toxicological profile of triorganotin compounds, with a specific focus on **tripropyltin laurate**. Due to the limited publicly available research on **tripropyltin laurate** (CAS 57808-37-4)[1], this document leverages data from its immediate precursors and closely related structural analogs, namely tripropyltin chloride and tributyltin laurate, to provide a scientifically grounded resource. The guide includes detailed hypothetical experimental protocols, tabulated quantitative data for analogous compounds, and visualizations of a representative synthesis workflow and a key toxicological signaling pathway.

Historical Context: The Rise of Organotin Chemistry

The field of organotin chemistry began in the mid-19th century, with the first synthesis of an organotin compound, diethyltin diiodide, by Edward Frankland in 1849.[2][3][4][5] This was shortly followed by the work of Carl Löwig in 1852, who explored the reaction of alkyl halides with tin-sodium alloys.[2][3][4] For nearly a century, these compounds remained largely academic curiosities.

The industrial revolution in organotin chemistry began in the 1950s, driven by the discovery of their utility as PVC stabilizers, agrochemicals, biocides, and wood preservatives.[2][4] The pioneering work of van der Kerk and his colleagues in the Netherlands was instrumental in this expansion.[2][4] Triorganotin compounds, a class characterized by three organic groups attached to a tin atom, were found to possess particularly potent biocidal properties. This led to their widespread application, most notably the use of tributyltin (TBT) derivatives in antifouling

paints for marine vessels.[6][7] However, the high toxicity of these compounds also led to significant environmental concerns and subsequent regulation.[6]

Synthesis of Tripropyltin Laurate: A Proposed Methodology

While specific documented syntheses for **tripropyltin laurate** are not readily available in scientific literature, a reliable protocol can be extrapolated from established organotin chemistry principles and patented methods for analogous compounds like dibutyltin dilaurate.[8][9][10][11] The most probable synthetic route is the esterification of a tripropyltin precursor, such as tripropyltin chloride or bis(tripropyltin) oxide, with lauric acid or its salt.

Proposed Experimental Protocol: Synthesis via Tripropyltin Chloride

This protocol describes a plausible method for synthesizing **tripropyltin laurate** from tripropyltin chloride and sodium laurate.

Objective: To synthesize **tripropyltin laurate** via nucleophilic substitution.

Materials:

- Tripropyltin chloride ($(\text{CH}_3\text{CH}_2\text{CH}_2)_3\text{SnCl}$)
- Lauric acid ($\text{CH}_3(\text{CH}_2)_{10}\text{COOH}$)
- Sodium hydroxide (NaOH)
- Toluene (anhydrous)
- Ethanol
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Preparation of Sodium Laurate:

- In a 250 mL round-bottom flask, dissolve 10.0 g of lauric acid in 100 mL of ethanol with gentle heating.
- In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in a minimal amount of deionized water.
- Slowly add the NaOH solution to the lauric acid solution while stirring.
- Stir the mixture at room temperature for 1 hour to ensure complete salt formation.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain solid sodium laurate. Dry the salt in a vacuum oven at 60°C for 4 hours.

- Reaction:

- In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the dried sodium laurate.
- Add 200 mL of anhydrous toluene to the flask.
- Slowly add a stoichiometric equivalent of tripropyltin chloride to the suspension under a nitrogen atmosphere.
- Heat the reaction mixture to reflux (approx. 111°C) and maintain for 6-8 hours with vigorous stirring.

- Work-up and Purification:

- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the precipitated sodium chloride (NaCl).
- Wash the filtrate with deionized water (3 x 50 mL) in a separatory funnel to remove any remaining water-soluble impurities.
- Dry the organic layer (toluene) over anhydrous magnesium sulfate.

- Filter off the drying agent.
- Remove the toluene under reduced pressure using a rotary evaporator to yield the crude **tripropyltin laurate** product.
- Further purification can be achieved via vacuum distillation.

Quantitative Data of Analogous Compounds

The following tables summarize key quantitative data for tripropyltin chloride (a direct precursor) and tributyltin laurate (a close structural analog). This data serves as a valuable proxy for estimating the properties of **tripropyltin laurate**.

Table 1: Physical and Chemical Properties of Tripropyltin Chloride

Property	Value	Reference(s)
CAS Number	2279-76-7	[12] [13] [14]
Molecular Formula	$(CH_3CH_2CH_2)_3SnCl$	[13] [15]
Molecular Weight	283.43 g/mol	[13] [14]
Melting Point	-23 °C	[14]
Boiling Point	123 °C @ 17.3 hPa	[14]
Density	1.294 - 1.300 g/cm ³ at 20 °C	[14]

| Flash Point | 95 °C |[\[13\]](#)[\[14\]](#) |

Table 2: Toxicological Profile of Tripropyltin Chloride

Hazard Class	GHS Hazard Statement(s)	Reference(s)
Acute Toxicity (Oral)	H301: Toxic if swallowed	[12] [13] [16]
Acute Toxicity (Dermal)	H311: Toxic in contact with skin	[12] [13] [16]
Acute Toxicity (Inhalation)	H331: Toxic if inhaled	[12] [13] [16]

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects |[\[13\]](#)[\[16\]](#) |

Table 3: Physical and Chemical Properties of Tributyltin Laurate

Property	Value	Reference(s)
CAS Number	3090-36-6	[17]
Molecular Formula	C ₂₄ H ₅₀ O ₂ Sn	[17] [18]
Molecular Weight	489.4 g/mol	[17] [18]

| Computed XLogP3 | 6.2 |[\[19\]](#) |

Table 4: Toxicological Profile of Tributyltin Laurate

Hazard Class	GHS Hazard Statement(s)	Reference(s)
Acute Toxicity (Oral)	H301: Toxic if swallowed	[18]
Acute Toxicity (Dermal)	H312: Harmful in contact with skin	[18]
Skin Corrosion/Irritation	H315: Causes skin irritation	[18]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[18]
STOT (Repeated Exposure)	H372: Causes damage to organs through prolonged or repeated exposure	[18]

| Aquatic Hazard | H400: Very toxic to aquatic life |[\[18\]](#) |

Visualized Experimental Workflow and Biological Pathways

Diagram: Synthesis of Tripropyltin Laurate

The following diagram illustrates the key steps in the proposed synthesis and purification of **tripropyltin laurate**.



Figure 1: Proposed Experimental Workflow for Tripropyltin Laurate Synthesis

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Caption: Proposed workflow for the synthesis of **tripropyltin laurate**.

Diagram: Mechanism of Endocrine Disruption by Triorganotins

Triorganotin compounds are potent endocrine disruptors.^[6] A primary mechanism involves the inhibition of the aromatase (CYP19A1) enzyme and interaction with nuclear receptors, leading to hormonal imbalances.^{[3][4][5]}

Caption: Triorganotins inhibit aromatase and act as agonists for RXR/PPAR γ .

Conclusion

Tripropyltin laurate represents a specific molecule within the broader, historically significant class of organotin compounds. While direct research on this compound is limited, a robust understanding of its probable characteristics and synthesis can be constructed from the extensive knowledge of its precursors and analogs. The potent biological activity of triorganotins, particularly their role as endocrine disruptors and immunotoxicants, underscores the importance of continued research into the specific mechanisms and potential risks associated with these compounds. The methodologies and data presented in this guide provide a foundational resource for researchers in toxicology, environmental science, and drug development.

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